Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Description

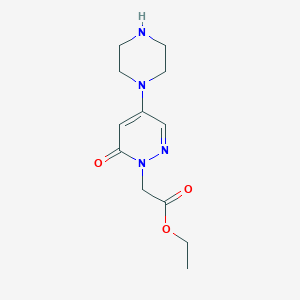

Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate is a pyridazinone derivative featuring a piperazine moiety at the 4-position of the heterocyclic core and an ethyl acetate group at the 1-position. Pyridazinone derivatives are widely studied for their anticonvulsant, antihypertensive, and enzyme inhibitory properties . The piperazine substituent enhances molecular diversity, enabling interactions with biological targets such as acetylcholinesterase or neurotransmitter receptors .

Properties

IUPAC Name |

ethyl 2-(6-oxo-4-piperazin-1-ylpyridazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-2-19-12(18)9-16-11(17)7-10(8-14-16)15-5-3-13-4-6-15/h7-8,13H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWYQADKYFRQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=C(C=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654713 | |

| Record name | Ethyl [6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-24-5 | |

| Record name | Ethyl [6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow it to interact with various biological targets. This article provides an overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H18N4O3

Molecular Weight: 266.3 g/mol

CAS Number: 1000018-24-5

The compound features a piperazine ring linked to a pyridazine moiety, which is known for its diverse biological activities. The presence of the piperazine group often enhances solubility and bioavailability, making it a favorable candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine and pyridazine exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various pathogens, including Mycobacterium tuberculosis.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Piperazine Derivative A | Anti-TB | 1.35 - 2.18 |

| Piperazine Derivative B | Anti-TB | 3.73 - 4.00 |

These findings suggest that modifications to the piperazine structure can enhance efficacy against resistant strains of bacteria .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties, particularly against Cryptosporidium species. In vitro studies demonstrated moderate potency with an EC50 value of approximately 2.1 μM, indicating potential for further development as an antiparasitic agent .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds reveal critical insights into how structural modifications impact biological activity:

- Pyridazine Core: The presence of the pyridazine ring is essential for maintaining biological activity.

- Piperazine Substitution: Variations in the piperazine substituents significantly affect potency; for example, replacing hydrogen with alkyl or aryl groups can enhance interaction with target enzymes or receptors.

- Functional Groups: The introduction of electron-withdrawing or electron-donating groups on the aromatic systems can modulate lipophilicity and binding affinity .

Case Study 1: Antimycobacterial Activity

In a controlled study, a series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. One compound demonstrated an IC50 value of 0.29 μM, indicating strong antitubercular activity. This compound was further evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), revealing non-toxic profiles at concentrations up to 100 μM .

Case Study 2: Anticryptosporidial Efficacy

Another investigation focused on the efficacy of this compound against Cryptosporidium parvum. The compound exhibited significant activity in vivo in mouse models infected with the parasite, showcasing its potential as a therapeutic agent in treating cryptosporidiosis .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Antipsychotic Potential

Research indicates that derivatives of piperazine exhibit various pharmacological effects, including antidepressant and antipsychotic properties. Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate could serve as a lead compound for developing new medications targeting central nervous system disorders due to its structural similarity to known psychoactive agents .

Antimicrobial Activity

Compounds containing pyridazine and piperazine rings have been studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against specific bacterial strains, warranting further investigation into its efficacy as an antimicrobial agent.

Biological Research Applications

In Vivo Studies

The compound's ability to interact with biological systems makes it suitable for in vivo studies aimed at understanding its pharmacodynamics and pharmacokinetics. Researchers can utilize this compound in animal models to assess its therapeutic potential and safety profile.

Cell Culture Experiments

In vitro studies using cell lines can elucidate the mechanism of action of this compound. These experiments can help identify target pathways affected by the compound, providing insights into its biological activity at the cellular level .

Material Science Applications

Polymer Chemistry

The unique structure of this compound may lend itself to applications in polymer chemistry. Its incorporation into polymer matrices could enhance material properties such as thermal stability or mechanical strength, making it valuable in developing advanced materials .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazinone derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogs with Piperazine Substituents

Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate

- Structure: Differs by a 4-chlorophenyl group on the piperazine ring and a pyridazinone core substitution at the 3-position.

Thiazole-Linked Piperazine Derivatives (10l, 10m, 10n, 10o)

- Structures: Feature a thiazole ring bridging the piperazine and pyridazinone moieties, with varied arylurea substituents (e.g., trifluoromethyl, chloro, methyl groups).

- Synthesis Yields : 88.4–95.0% under optimized conditions, indicating efficient N-alkylation strategies .

- Molecular Weights : Ranged from 498.2 to 616.2 g/mol (ESI-MS), significantly higher than the target compound due to bulky substituents .

Pyridazinone Derivatives with Alternative Substituents

Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate

- Structure: Contains a 2-chlorobenzyl and methyl group on the pyridazinone core.

- Synthesis : Microwave-assisted, solvent-free reaction (92% yield) with a melting point of 89–90°C .

- Spectral Data: IR peaks at 1730 cm⁻¹ (C=O), 1H-NMR signals for CH2CO2Et (δ 4.21, q) and pyridazinone protons (δ 6.70, s) .

Ethyl (6-oxopyridazin-1(6H)-yl)acetate (CAS 874491-58-4)

- Structure : Simplest analog without piperazine or aryl substituents.

- Molecular Formula : C8H10N2O3; molar mass 182.18 g/mol .

- Baseline Comparison : Lower molecular weight and complexity highlight the impact of additional substituents on bioactivity.

Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate (CAS 58522-61-5)

- Structure : Styryl group at the 3-position introduces π-conjugation.

- Applications: Potential relevance in drug discovery due to enhanced lipophilicity from the styryl group .

Data Table: Key Properties of Selected Analogs

Key Findings and Substituent Effects

- Derivatives with aryl groups (e.g., 4-chlorophenyl) show promise in enzyme inhibition .

- Thiazole Linkers : Increase steric bulk and molecular complexity, as seen in compounds 10l–10o, which exhibit high yields (88–95%) .

- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., 10m) improve metabolic stability and lipophilicity, critical for pharmacokinetics .

- Synthetic Methods : Microwave-assisted reactions (e.g., ) achieve high efficiency, suggesting applicability for scaling the target compound’s synthesis.

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 3,6-Dichloropyridazine or 6-substituted-3-chloropyridazine derivatives serve as the initial pyridazine ring precursors.

- Piperazine or substituted phenylpiperazines are used as nucleophiles for substitution at the 4-position of the pyridazine ring.

- Ethyl bromoacetate is the alkylating agent to introduce the ethyl acetate moiety at the 2-position.

- Potassium carbonate acts as a base during alkylation.

Stepwise Synthetic Route

Step 1: Nucleophilic Substitution on Pyridazine Ring

- The reaction of 3,6-dichloropyridazine with piperazine derivatives is performed under nucleophilic substitution conditions.

- This reaction typically occurs in a suitable solvent like acetone or ethanol, often at reflux temperatures.

- The chlorine atom at the 4-position is displaced by the piperazinyl group, yielding 4-(piperazin-1-yl)pyridazine intermediates.

Step 2: Hydrolysis to Pyridazinone Ring

- The pyridazine ring is converted to a pyridazinone ring by hydrolysis.

- This is achieved by heating the substituted pyridazine intermediate in glacial acetic acid under reflux conditions for several hours (e.g., 6 hours).

- The hydrolysis opens the ring to form the 6-oxo (pyridazinone) structure.

Step 3: Alkylation with Ethyl Bromoacetate

- The pyridazinone intermediate is reacted with ethyl bromoacetate in the presence of potassium carbonate.

- The reaction is conducted in acetone under reflux for approximately 12 hours.

- This step introduces the ethyl acetate group at the 2-position of the pyridazinone ring via nucleophilic substitution.

- After completion, the mixture is cooled, filtered to remove salts, and the solvent is evaporated.

Step 4: Purification

- The crude product is purified by recrystallization from appropriate alcohol solvents, such as ethanol or methanol/water mixtures.

- Yields for this step vary widely, generally ranging from 41% to 86% depending on specific substituents and reaction conditions.

Summary Table of Synthetic Steps and Conditions

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3,6-dichloropyridazine + piperazine, reflux in acetone/ethanol | 4-(piperazin-1-yl)pyridazine intermediate | Not specified | Displacement of Cl at 4-position |

| 2 | Hydrolysis to pyridazinone ring | Heating in glacial acetic acid, reflux ~6 h | 6-oxo-pyridazinone intermediate | Not specified | Conversion of pyridazine to pyridazinone |

| 3 | Alkylation | Ethyl bromoacetate + K2CO3 in acetone, reflux 12 h | Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate | 41–86 | Introduction of ethyl acetate group |

| 4 | Purification | Recrystallization from ethanol or methanol/water | Pure target compound | - | Final product isolation |

Research Findings and Analytical Data

- Spectroscopic Analysis: The synthesized compound is confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry. Characteristic signals include the ethyl ester moiety, pyridazinone protons, and piperazine ring protons.

- Reaction Yields: The final alkylation and purification step yields range from moderate to high (41% to 86%), influenced by reaction time, temperature, and purity of starting materials.

- Reaction Times: Hydrolysis and alkylation steps require extended reflux times (6 to 12 hours) to ensure complete conversion.

- Solvent Choice: Acetone is preferred for alkylation due to its ability to dissolve reactants and facilitate potassium carbonate base activity; glacial acetic acid is essential for hydrolysis.

Additional Notes

- The hydrolysis step is critical for converting the pyridazine ring into the biologically relevant pyridazinone form.

- The nucleophilic substitution step must be carefully controlled to avoid polysubstitution or side reactions.

- Potassium carbonate serves both as a base and to neutralize the hydrobromic acid formed during alkylation.

- Recrystallization solvents can be optimized depending on the substituents to improve purity and yield.

Q & A

Q. How can QSAR models be developed for this compound class using existing data?

- Methodological Answer :

- Descriptor selection : Use PaDEL-Descriptor to compute 2D/3D parameters (e.g., logP, topological polar surface area).

- Model building : Apply partial least squares (PLS) regression or machine learning (e.g., Random Forest) on datasets (n >50 compounds). Validate via leave-one-out cross-validation (Q² >0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.